molecular formula C13H28ClNS2 B14658266 Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride CAS No. 40771-38-8

Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride

Cat. No.: B14658266
CAS No.: 40771-38-8
M. Wt: 298.0 g/mol
InChI Key: YVIAOUXBSTVVRH-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride is a heterocyclic organic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidine derivatives typically involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This click-type reaction is efficient and stable, producing thiazolidine without the need for a catalyst . The reaction conditions are mild, often performed at room temperature and neutral pH, making it suitable for various applications .

Industrial Production Methods

Industrial production of thiazolidine derivatives can involve multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . The use of green synthesis techniques ensures a cleaner reaction profile and catalyst recovery, aligning with sustainable industrial practices .

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiazolidine derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence various biochemical pathways. These interactions result in its diverse biological effects, such as anti-inflammatory and neuroprotective activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thiazolidine, 3-(5-(pentylthio)pentyl)-, hydrochloride include other thiazolidine derivatives and thiazolidinediones. These compounds share the five-membered ring structure with sulfur and nitrogen atoms .

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s pentylthio substitution enhances its pharmacological activity and makes it a valuable scaffold for drug development .

Properties

CAS No.

40771-38-8

Molecular Formula

C13H28ClNS2

Molecular Weight

298.0 g/mol

IUPAC Name

3-(5-pentylsulfanylpentyl)-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C13H27NS2.ClH/c1-2-3-6-10-15-11-7-4-5-8-14-9-12-16-13-14;/h2-13H2,1H3;1H

InChI Key

YVIAOUXBSTVVRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCCCCCN1CCSC1.Cl

Origin of Product

United States

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